1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate is a chemical compound with the molecular formula C17H13NO4 It is characterized by the presence of an isoindoline-1,3-dione core structure, which is a common motif in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of a solvent such as acetic acid or toluene, and the reaction is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione core to isoindoline.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate involves its interaction with specific molecular targets. The isoindoline-1,3-dione core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Similar in structure but lacks the p-tolyl group.
N-Substituted isoindoline-1,3-diones: These compounds have different substituents on the nitrogen atom, leading to varied biological activities.
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and potentially improve its biological activity. This structural feature distinguishes it from other isoindoline-1,3-dione derivatives and may contribute to its specific applications in medicinal chemistry.
Properties
CAS No. |
1826895-07-1 |
---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C17H13NO4/c1-11-6-8-12(9-7-11)10-15(19)22-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3 |
InChI Key |
ZFSJKORVLOZPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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